molecular formula C8H10O B047524 4-Methylanisole CAS No. 104-93-8

4-Methylanisole

Cat. No. B047524
Key on ui cas rn: 104-93-8
M. Wt: 122.16 g/mol
InChI Key: CHLICZRVGGXEOD-UHFFFAOYSA-N
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Patent
US04212711

Procedure details

When the above experiment was repeated using 17.5 grams of sulfuric acid in the electrolyte, there was observed a current yield of 44.0% with a 51.8% selectivity to anisaldehyde. In addition, the current efficiency was 84.9%. Again, when the experiment was repeated using 32 grams of sulfuric acid, the oxidation of p-methoxytoluene resulted in a current yield of 54.1%, a 54.1% selectivity to the aldehyde and a 100% current efficiency.
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
32 g
Type
reactant
Reaction Step Three
Yield
54.1%

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[CH3:6][O:7][C:8]1[CH:9]=[CH:10][C:11]([CH:14]=O)=[CH:12][CH:13]=1>>[CH3:6][O:7][C:8]1[CH:9]=[CH:10][C:11]([CH3:14])=[CH:12][CH:13]=1

Inputs

Step One
Name
Quantity
17.5 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=CC(=CC1)C=O
Step Three
Name
Quantity
32 g
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 54.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04212711

Procedure details

When the above experiment was repeated using 17.5 grams of sulfuric acid in the electrolyte, there was observed a current yield of 44.0% with a 51.8% selectivity to anisaldehyde. In addition, the current efficiency was 84.9%. Again, when the experiment was repeated using 32 grams of sulfuric acid, the oxidation of p-methoxytoluene resulted in a current yield of 54.1%, a 54.1% selectivity to the aldehyde and a 100% current efficiency.
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
32 g
Type
reactant
Reaction Step Three
Yield
54.1%

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[CH3:6][O:7][C:8]1[CH:9]=[CH:10][C:11]([CH:14]=O)=[CH:12][CH:13]=1>>[CH3:6][O:7][C:8]1[CH:9]=[CH:10][C:11]([CH3:14])=[CH:12][CH:13]=1

Inputs

Step One
Name
Quantity
17.5 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=CC(=CC1)C=O
Step Three
Name
Quantity
32 g
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 54.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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